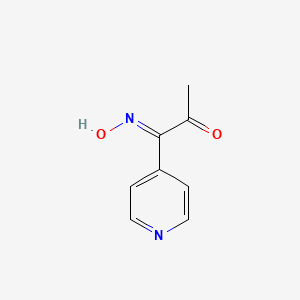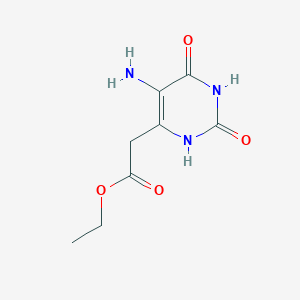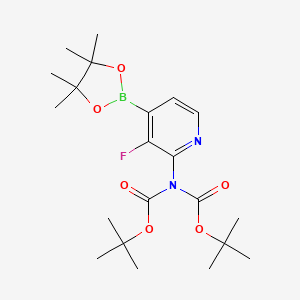
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps. One common approach is the hydroxytrifluoromethylation of enamides using a copper(I) reagent. This reaction proceeds at room temperature in the presence of sodium trifluoromethanesulfinate, yielding the desired trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of robust catalysts and reagents ensures the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups may contribute to the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its trifluoromethyl group imparts unique properties, such as increased stability and hydrophobicity, making it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the hydroxyl groups facilitate hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone: shares similarities with other trifluoromethylated compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group. This structural arrangement provides distinct physicochemical properties and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H23F3N2O3 |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
[3-hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H23F3N2O3/c1-12(21,14(15,16)17)9-18-6-4-5-13(22,10-18)11(20)19-7-2-3-8-19/h21-22H,2-10H2,1H3 |
InChI Key |
GAMVODBZTLYDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC(C1)(C(=O)N2CCCC2)O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)



![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)





![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)


